molecular formula C9H13N3O B2466258 3-cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197892-87-6

3-cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2466258
CAS No.: 2197892-87-6
M. Wt: 179.223
InChI Key: LPPDIGZWYGGLEV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 2197892-87-6) is a high-purity chemical compound supplied for advanced research and development applications. This specialized small molecule features a 4,5-dihydro-1H-1,2,4-triazol-5-one core scaffold, a structure of significant interest in medicinal and agrochemical research . The compound has a molecular formula of C 9 H 13 N 3 O and a molecular weight of 179.22 g/mol . Its structure incorporates both cyclopropyl and cyclopropylmethyl substituents, which are privileged motifs in drug discovery known to influence a compound's metabolic stability, lipophilicity, and conformational geometry. Research Context and Potential Applications While the specific biological profile of this compound requires further investigation, analogs within the triazole derivative family have demonstrated considerable pharmacological potential. Scientific literature indicates that triazole-based compounds are extensively investigated as novel kappa opioid receptor (KOR) agonists . Such G protein-biased KOR agonists represent a promising therapeutic approach for pain relief and anti-pruritic (anti-itch) treatments, with the potential for a better side-effect profile compared to classical opioids . Furthermore, structurally related 1,2,4-triazole derivatives are explored for their antimicrobial and antifungal activities , making this chemotype a valuable template in the development of new anti-infective agents . Some triazole derivatives are also developed for use in pest control applications . Researchers can utilize this compound as a key chemical intermediate or as a building block for the synthesis of more complex molecules for screening campaigns and structure-activity relationship (SAR) studies. This product is intended for research use only by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

3-cyclopropyl-4-(cyclopropylmethyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9-11-10-8(7-3-4-7)12(9)5-6-1-2-6/h6-7H,1-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPDIGZWYGGLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=NNC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with suitable triazole precursors under acidic or basic conditions to facilitate the formation of the triazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of raw materials and reaction conditions is critical to achieving cost-effective and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like ethanol or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

3-cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazolone derivatives differ primarily in substituents at the 3- and 4-positions. Key analogs include:

  • 3-Methyl-4-(arylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones: These lack cyclopropyl groups but feature arylidenamino moieties (e.g., 4-hydroxybenzylideneamino), enhancing antioxidant and antimicrobial activities .
  • 3-Ethyl-4-(heteroarylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones: Substituted with heterocyclic groups (e.g., furyl), these show improved pharmacokinetic properties due to increased polarity .
  • 3-Aryl-4-(diethylaminobenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones: Electron-donating groups like diethylamino enhance antioxidant capacity by stabilizing radical intermediates .

Key Observations :

  • Cyclopropyl Effects : The cyclopropyl groups in 3-cyclopropyl-4-(cyclopropylmethyl) likely reduce solubility compared to methyl or ethyl analogs but may improve resistance to oxidative degradation .
  • Antioxidant vs. Antitumor Trade-offs : Compounds with hydroxyl or nitro substituents (e.g., 3-ethyl-4-nitro derivatives) show higher bioactivity but may exhibit toxicity, whereas cyclopropyl analogs could offer a balance between stability and efficacy .
Physicochemical Properties
  • Acidity (pKa): The pKa of 4,5-dihydro-1H-1,2,4-triazol-5-ones ranges from 8.2–10.5 in non-aqueous solvents. Cyclopropyl substituents lower pKa by ~0.3 units compared to methyl groups due to inductive effects .
  • Spectral Data :
    • NMR : Cyclopropyl protons exhibit distinct δ 0.5–1.5 ppm (¹H) and δ 10–15 ppm (¹³C) shifts, differing from alkyl or aryl substituents .
    • IR : The N–H stretch (3250–3350 cm⁻¹) and C=O stretch (1680–1700 cm⁻¹) are consistent across analogs, but cyclopropyl C–C vibrations appear at 950–1000 cm⁻¹ .

Biological Activity

3-Cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound characterized by a triazole ring and cyclopropyl groups. This unique structure contributes to its potential biological activities, which are being explored for various applications in medicinal chemistry.

  • Molecular Formula : C₉H₁₃N₃O
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 2197892-87-6

Synthesis

The synthesis of this compound typically involves cyclization reactions of cyclopropylamine with triazole precursors under controlled conditions. This process can be optimized using continuous flow synthesis techniques to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth.

MicroorganismActivity
E. coli Effective inhibition at low concentrations
S. aureus Moderate activity observed
Candida albicans Significant antifungal properties

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The triazole ring can facilitate hydrogen bonding and other interactions that modulate enzyme activity or disrupt cellular processes .

Study 1: Antifungal Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antifungal activity against various strains of fungi. The compound was shown to inhibit the growth of Candida species effectively, suggesting its potential as an antifungal agent in clinical settings .

Study 2: Antibacterial Efficacy

Another research article focused on the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound had a significant inhibitory effect on Staphylococcus aureus, highlighting its potential for development into new antibacterial therapies .

Comparison with Similar Compounds

When compared to other triazole derivatives such as 3-cyclopropyl-4-methyl-4H-1,2,4-triazole, the unique combination of cyclopropyl groups in this compound enhances its biological properties. This structural uniqueness allows for better interaction with biological targets and potentially improved efficacy.

Compound NameStructureBiological Activity
3-Cyclopropyl-4-methyl-4H-1,2,4-triazoleStructureModerate antimicrobial activity
This compoundStructureHigh antimicrobial and antifungal activity

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